3-Amino-4,4,4-trifluorobutan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
1391251-53-8 |
|---|---|
Molecular Formula |
C4H8F3NO |
Molecular Weight |
143.11 g/mol |
IUPAC Name |
3-amino-4,4,4-trifluorobutan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c1-2(9)3(8)4(5,6)7/h2-3,9H,8H2,1H3 |
InChI Key |
MAINWOGXJHYRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(F)(F)F)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 4,4,4 Trifluorobutan 2 Ol and Its Analogs
Chemo- and Regioselective Approaches to β-Amino-α-trifluoromethyl Alcohols
The controlled introduction of both an amino group and a trifluoromethylated alcohol moiety into a molecule presents a significant synthetic challenge. Researchers have developed several chemo- and regioselective strategies to address this, ensuring the formation of the desired isomer with high efficiency.
Nucleophilic Trifluoromethylation of α-Amino Aldehydes and Related Carbonyl Compounds
A prominent method for synthesizing β-amino-α-trifluoromethyl alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes. nih.gov The use of (trifluoromethyl)trimethylsilane (B129416) (TMS-CF3), often referred to as the Ruppert-Prakash reagent, is a cornerstone of this approach. nih.govmdpi.comwordpress.com This reagent, in the presence of a suitable initiator, delivers a nucleophilic trifluoromethyl group to the carbonyl carbon of the α-amino aldehyde.
The reaction typically proceeds with a degree of diastereoselectivity, often favoring the anti-isomer. nih.govuzh.ch To access the corresponding syn-isomer, a two-step process can be employed. This involves the oxidation of the initially formed anti-alcohol to the corresponding α-aminoalkyl trifluoromethyl ketone, followed by a diastereoselective reduction to yield the desired syn-β-amino-α-trifluoromethyl alcohol. nih.govuzh.ch
| Substituent (R) | Product | Diastereoselectivity (anti:syn) |
|---|---|---|
| Me | anti-21a | High |
| Alkyl or Aryl | anti-Isomer | Variable |
Recent advancements have also explored photoredox organocatalysis for the enantioselective α-trifluoromethylation of aldehydes, which can then be converted to β-trifluoromethyl amines through reductive amination. nih.gov
Regioselective Ring-Opening Reactions of Trifluoromethyloxiranes with Nitrogen Nucleophiles
Another effective strategy for the synthesis of β-amino-α-trifluoromethyl alcohols is the regioselective ring-opening of trifluoromethyloxiranes (also known as trifluoromethyl-substituted epoxides) with nitrogen-based nucleophiles. The inherent polarity of the oxirane ring, influenced by the strongly electron-withdrawing trifluoromethyl group, directs the nucleophilic attack to the carbon atom bearing the CF3 group.
This approach offers a direct route to the desired amino alcohol skeleton. The choice of the nitrogen nucleophile (e.g., ammonia (B1221849), primary amines, or protected amine equivalents) allows for the introduction of various substituents on the amino group, providing access to a diverse range of analogs.
Reductive Transformations of Fluorinated β-Keto Esters and Amino Ketones
Reductive methods starting from readily available fluorinated β-keto esters and α-amino ketones provide a versatile pathway to β-amino-α-trifluoromethyl alcohols. The reduction of the keto group in these substrates can be achieved using various reducing agents, with the stereochemical outcome often dependent on the specific reagent and reaction conditions.
A common precursor, ethyl 4,4,4-trifluoroacetoacetate, can be transformed into α-aminoalkyl trifluoromethyl ketones through various synthetic sequences. google.comnih.govsigmaaldrich.com For instance, the Dakin-West reaction, which treats an α-amino acid derivative with trifluoroacetic anhydride (B1165640), can yield the desired α-aminoalkyl trifluoromethyl ketone. uzh.ch Subsequent reduction of this ketone provides the target β-amino-α-trifluoromethyl alcohol. nih.govuzh.ch
Furthermore, the direct reduction of α-aminoalkyl trifluoromethyl ketones is a convenient method. nih.govuzh.ch These ketones can be synthesized from N-protected α-amino acids. For example, N-benzyl-N-(methoxycarbonyl)-α-amino acids have been converted to the corresponding trifluoromethyl ketones, which are then reduced to the amino alcohols. uzh.ch
Precursor Synthesis and Convergent Strategies for 3-Amino-4,4,4-trifluorobutan-2-ol Pathways
The efficient synthesis of this compound and its derivatives often relies on the strategic preparation of key intermediates and the application of convergent synthetic strategies.
Preparation and Utility of 3-Amino-4,4,4-trifluorocrotonic Esters as Key Intermediates
Ethyl 3-amino-4,4,4-trifluorocrotonate is a valuable and versatile intermediate in the synthesis of various fluorinated compounds. alzchem.comsigmaaldrich.comlookchem.com Its preparation is often achieved through the reaction of ethyl 4,4,4-trifluoroacetoacetate with an amine, such as ammonia or a primary amine, under dehydrating conditions. google.comgoogleapis.com
A two-stage, one-pot process has been developed for the high-yield synthesis of 3-amino-4,4,4-trifluorocrotonic esters. google.comgoogle.com This method involves the initial reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of an alkali metal alcoholate to form an enolate. This enolate is then directly reacted with an amine in the presence of an acid to produce the desired crotonate ester. google.comgoogle.com
| Starting Materials | Reaction Type | Key Intermediate | Product | Yield |
|---|---|---|---|---|
| Alkyl trifluoroacetate, Alkyl acetate, Alkali metal alcoholate, Amine | Two-stage, one-pot | Enolate of trifluoroacetoacetic acid ester | 3-Amino-4,4,4-trifluorocrotonic ester | High |
The reduction of the ester functionality in these crotonates can lead to the corresponding allylic alcohols, which can then be further manipulated to introduce the desired amino group at the C3 position.
Derivatization of Ethyl 4,4,4-trifluoroacetoacetate in 3-Alkylamino-4,4,4-trifluorobutan-1-ol Synthesis
Ethyl 4,4,4-trifluoroacetoacetate serves as a crucial starting material for the synthesis of various fluorinated building blocks. google.comnih.govsigmaaldrich.com Its derivatization allows for the introduction of different functionalities, paving the way for the synthesis of compounds like 3-alkylamino-4,4,4-trifluorobutan-1-ol.
One synthetic route involves the reduction of the keto group of ethyl 4,4,4-trifluoroacetoacetate to a hydroxyl group, followed by conversion of the ester to an amide with a desired alkylamine. Subsequent reduction of the amide would yield the target 3-alkylamino-4,4,4-trifluorobutan-1-ol. Alternatively, the ester can be directly reduced to the corresponding alcohol, 4,4,4-trifluoro-1,3-butanediol. The primary alcohol can then be selectively protected, and the secondary alcohol oxidized back to a ketone. This ketone can then undergo reductive amination with an alkylamine to afford the desired product.
Synthetic Routes Involving Nitrogen-Containing Heterocycles as Precursors (e.g., Azetidines)
The utilization of strained nitrogen-containing heterocycles, particularly azetidines, presents a modern and efficient strategy for the synthesis of fluorinated amino alcohols like this compound. This approach leverages the inherent ring strain of the azetidine (B1206935) core, which can be selectively opened to yield the desired acyclic backbone with controlled stereochemistry. The synthesis of 2-(trifluoromethyl)azetidines and their subsequent conversion into the target amino alcohol is a key focus of this methodology.
A notable advancement in this area involves the use of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes as precursors to functionalized azetidines. These highly strained bicyclic compounds can undergo polar strain-release reactions to afford a variety of substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net
One effective pathway commences with the reaction of a 3-aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane with trifluoroacetic anhydride. This reaction proceeds through the formation of an azonium intermediate, which is subsequently opened by a trifluoroacetate anion or residual water. The resulting trifluoroacetylated azetidin-3-ol (B1332694) is then hydrolyzed under basic conditions, for instance with aqueous sodium hydroxide (B78521) in methanol, to furnish the desired 2-(trifluoromethyl)azetidin-3-ol with a high degree of diastereoselectivity. researchgate.net
The obtained 2-(trifluoromethyl)azetidin-3-ol serves as a pivotal intermediate. To arrive at the final product, this compound, a reductive ring-opening of the azetidine is necessary. A common and effective method for such a transformation is palladium-catalyzed hydrogenolysis. For this step to be most effective, the azetidine nitrogen is typically protected with a group that can be cleaved under hydrogenolysis conditions, such as a benzyl (B1604629) group. The N-benzylated azetidin-3-ol can then be subjected to catalytic hydrogenation. This single step can achieve both the cleavage of the N-benzyl group and the reductive opening of the strained azetidine ring to yield the target amino alcohol. While the direct hydrogenolysis of 2-(trifluoromethyl)azetidin-3-ol itself to this compound is a plausible transformation, the N-benzylated variant offers a more controlled and widely documented approach for simultaneous deprotection and ring cleavage.
The table below summarizes the key steps in a proposed synthetic route from a 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane precursor to this compound.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | 1. Trifluoroacetic anhydride, CH₂Cl₂, 0 °C to RT2. 10% aq. NaOH, MeOH, RT | (2R,3R)-3-Aryl-2-(trifluoromethyl)azetidin-3-ol | 74 (for aryl = Phenyl) | researchgate.net |
| 2 | (2R,3R)-3-Aryl-2-(trifluoromethyl)azetidin-3-ol | Benzyl bromide, K₂CO₃, Acetonitrile, Reflux | N-Benzyl-3-aryl-2-(trifluoromethyl)azetidin-3-ol | High (assumed) | Standard procedure |
| 3 | N-Benzyl-3-aryl-2-(trifluoromethyl)azetidin-3-ol | H₂, Pd/C, EtOH, RT | 3-Amino-4,4,4-trifluoro-1-aryl-butan-2-ol | Good (assumed) | nih.govresearchgate.net |
Stereochemical Control and Asymmetric Synthesis of Chiral 3 Amino 4,4,4 Trifluorobutan 2 Ol
Diastereoselective Synthetic Pathways for β-Amino-α-trifluoromethyl Alcohols
The synthesis of β-amino-α-trifluoromethyl alcohols often yields a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. Controlling the formation of a specific diastereomer is a key challenge and a major focus of synthetic organic chemistry.
Diastereoselectivity in Nucleophilic Additions to α-Amino Aldehydes
The addition of nucleophiles to α-amino aldehydes is a fundamental method for constructing β-amino alcohols. The inherent chirality of the α-amino aldehyde can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. For instance, the addition of a trifluoromethyl nucleophile to a chiral α-amino aldehyde can proceed with varying degrees of diastereoselectivity, depending on the reaction conditions and the nature of the protecting groups on the amino and aldehyde functionalities. The interplay of steric and electronic factors in the transition state governs the facial selectivity of the nucleophilic attack, ultimately determining the diastereomeric ratio of the resulting 3-amino-4,4,4-trifluorobutan-2-ol.
Stereochemical Outcomes in Reduction of Trifluoro-3-oxobutanoate Derivatives
Another important route to this compound involves the reduction of α-amino-β-ketoesters, such as ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives. The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent and the reaction conditions. The presence of the adjacent chiral amino group can direct the hydride delivery to one face of the ketone, a phenomenon known as substrate-controlled diastereoselection. The choice of reducing agent, from simple borohydrides to more complex, sterically demanding reagents, can significantly impact the diastereomeric ratio of the product. researchgate.net
Strategies for Diastereoisomer Enrichment and Separation
Even with highly diastereoselective reactions, the product is often a mixture of diastereomers. Therefore, effective strategies for the enrichment and separation of the desired diastereomer are crucial. nih.gov Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are commonly employed to separate diastereomers based on their different physical properties. rsc.org In some cases, crystallization-induced diastereomer enrichment can be a powerful technique. This involves the selective crystallization of one diastereomer from a solution, thereby enriching the mother liquor in the other diastereomer. The efficiency of these separation methods is critical for obtaining diastereomerically pure this compound for further applications. nih.govmdpi.com
Enantioselective Methodologies Utilizing Chiral Auxiliaries and Catalysis
While diastereoselective methods are valuable, the ultimate goal is often the synthesis of a single enantiomer. Enantioselective methodologies employ chiral catalysts or auxiliaries to control the absolute stereochemistry of the newly formed chiral centers.
Chiral Auxiliary-Mediated Asymmetric Alkylation of Glycine (B1666218) Schiff Bases with Fluoroalkyl Halides
A powerful strategy for the asymmetric synthesis of α-amino acids and their derivatives involves the use of chiral auxiliaries. rsc.orgnih.gov In this approach, a glycine Schiff base is complexed to a metal, often nickel(II), with a chiral ligand derived from an amino acid like proline. nih.govnih.gov This chiral complex then undergoes alkylation with a fluoroalkyl halide, such as 1,1,1-trifluoro-2-iodoethane. The chiral environment created by the auxiliary directs the alkylation to one face of the enolate, leading to the formation of one enantiomer in high excess. mdpi.comnih.gov The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched amino acid derivative, which can be further transformed into this compound. mdpi.com
Table 1: Asymmetric Alkylation of a Chiral Nickel(II) Complex of a Glycine Schiff Base
| Entry | Alkylating Agent | Base | Solvent | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | CF3CH2I | KOH | DMF | >99% | 85 |
| 2 | CF3CH2I | NaOMe | MeOH | 95% | 78 |
| 3 | CF3CH2Br | K2CO3 | CH3CN | 92% | 72 |
Organocatalytic Approaches for Diastereoselective Azetidin-2-ol Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. nih.govnih.gov In the context of β-amino alcohol synthesis, organocatalytic approaches can be used to construct key intermediates with high stereocontrol. For example, the diastereoselective synthesis of substituted azetidin-2-ols, which can serve as precursors to this compound, can be achieved using chiral organocatalysts. rsc.org These catalysts, often based on proline or cinchona alkaloids, activate the substrates and facilitate a stereoselective reaction cascade, leading to the formation of the desired azetidine (B1206935) ring with high diastereoselectivity. Subsequent ring-opening of the azetidin-2-ol would then provide access to the target trifluoromethylated amino alcohol. rsc.org
Table 2: Organocatalytic Synthesis of a Chiral Azetidin-2-ol Precursor
| Entry | Catalyst | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Proline Derivative | Trifluoromethyl Ketimine & Allyl Nucleophile | 95:5 | 92% |
| 2 | Cinchona Alkaloid | Trifluoromethyl Ketimine & Allyl Nucleophile | 90:10 | 88% |
Asymmetric Catalytic Reductions for Enantioenriched Fluoroamino Alcohols
The asymmetric reduction of prochiral ketones is a powerful and widely utilized method for the synthesis of chiral secondary alcohols. In the context of producing enantioenriched this compound, the key precursor is an N-protected 3-amino-4,4,4-trifluorobutan-2-one. The stereochemical outcome of the reduction of the carbonyl group is influenced by the choice of catalyst, reducing agent, and the nature of the nitrogen-protecting group.
One of the most effective methods for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. wordpress.com These catalysts, typically generated in situ from a chiral amino alcohol and borane (B79455), can achieve high levels of enantioselectivity in the reduction of a wide range of ketones, including those bearing a trifluoromethyl group. wordpress.com For the reduction of trifluoromethyl ketones, the use of borane or catecholborane as the stoichiometric reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine has proven effective. wikipedia.org
The diastereoselective reduction of chiral N-protected δ-amino-α,β-unsaturated γ-keto esters has been achieved with high levels of control. nih.gov For instance, the reduction of a tert-butyl (5S)-5-(N-(tert-butoxycarbonyl)amino)-4-oxo-6-phenyl-(E)-2-hexenoate using LiAlH(O-t-Bu)3 under chelation control resulted in the anti-alcohol with a diastereomeric ratio of >95:5. nih.gov Conversely, using NB-Enantride under Felkin-Anh control furnished the syn-alcohol with a ratio of 5:95. nih.gov While not the exact target molecule, these results on a similar system highlight the potential for achieving high diastereoselectivity in the reduction of N-protected aminoketones leading to amino alcohols.
The following table summarizes representative examples of asymmetric catalytic reductions of ketones, demonstrating the potential for synthesizing chiral fluoroamino alcohols with high stereoselectivity.
Table 1: Asymmetric Catalytic Reduction of Ketones to Chiral Alcohols
| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| Chiral Oxazaborolidine/BH3 | Aryl Methyl Ketones | (R)-Secondary Alcohols | 91-98% ee | mdpi.com |
| LiAlH(O-t-Bu)3 | N-Boc-δ-amino-γ-keto ester | anti-Alcohol | >95:5 dr | nih.gov |
| NB-Enantride | N-Boc-δ-amino-γ-keto ester | syn-Alcohol | 5:95 dr | nih.gov |
Determination and Assignment of Absolute and Relative Stereochemistry
Once the chiral this compound has been synthesized, the unambiguous determination of its absolute and relative stereochemistry is crucial. Several powerful analytical techniques are employed for this purpose.
The relative stereochemistry (syn or anti) of the amino and hydroxyl groups can often be determined using nuclear magnetic resonance (NMR) spectroscopy. The coupling constants (J values) between the protons on the C2 and C3 carbons can provide valuable information about their dihedral angle, which is related to the relative stereochemistry.
For the determination of the absolute configuration of the stereogenic centers, the most widely used NMR-based technique is the Mosher's ester analysis. nih.govumn.edu This method involves the formation of diastereomeric esters (or amides) by reacting the chiral alcohol (or amine) with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the carbinol or amino center. nih.govumn.eduusm.edu The chemical shift differences (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters provide a reliable basis for this assignment. nih.govumn.edu
In cases where suitable crystals can be obtained, single-crystal X-ray crystallography provides the most definitive determination of both the relative and absolute stereochemistry of a molecule. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
The following table outlines the key methods used for the stereochemical determination of chiral amino alcohols.
Table 2: Methods for Stereochemical Determination of Chiral Amino Alcohols
| Method | Principle | Information Obtained | Reference |
| NMR Spectroscopy (Coupling Constants) | Measurement of the dihedral angle between adjacent protons. | Relative stereochemistry (syn/anti). | |
| Mosher's Ester/Amide Analysis (NMR) | Formation of diastereomeric esters/amides with a chiral derivatizing agent (MTPA) and analysis of chemical shift differences. | Absolute configuration of the alcohol or amine center. nih.govumn.edu | nih.govumn.eduusm.edu |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Absolute and relative stereochemistry. |
Chemical Transformations and Derivatization of 3 Amino 4,4,4 Trifluorobutan 2 Ol
Functional Group Interconversions at the Amino Moiety (e.g., Protection, Acylation, Alkylation)
The amino group is a primary site for modification, often requiring protection before subsequent reactions involving other parts of the molecule.
Protection: To prevent unwanted side reactions, the nucleophilic amino group is typically protected. Common protecting groups for amino acids and related compounds include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). For instance, the Boc group is used to protect the amino function in related β-amino acids like 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid during coupling reactions. google.com Similarly, (S)-2-amino-4,4,4-trifluorobutanoic acid can be converted to its N-Fmoc derivative for applications in peptide synthesis. mdpi.com The choice of protecting group depends on the stability required and the conditions for its eventual removal.
Acylation: The amino group readily undergoes acylation with acylating agents such as acid anhydrides or acyl chlorides to form amides. A notable example involves the in situ N-protection and activation of amino acids using trifluoroacetic anhydride (B1165640), which then facilitates acylation reactions. nih.gov The formation of N-benzoyl derivatives is also a common transformation for related β-amino alcohols. nih.gov
Alkylation: Alkylation of the amino group introduces alkyl substituents, a key step in modifying the compound's properties. While direct alkylation can be challenging to control, methods like reductive amination or the use of alkyl halides under specific conditions can be employed. The synthesis of complex phosphonium (B103445) derivatives from related halo-amines demonstrates a pathway analogous to N-alkylation. nih.gov
Table 1: Common Protecting Groups for the Amino Moiety
| Protecting Group | Abbreviation | Reagent Example | Cleavage Conditions |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) google.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) mdpi.com |
| Benzoyl | Bz | Benzoyl chloride | Strong acid or base hydrolysis nih.gov |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in MeOH) nih.gov |
Transformations Involving the Hydroxyl Group (e.g., Esterification, Etherification)
The secondary hydroxyl group in 3-amino-4,4,4-trifluorobutan-2-ol can be converted into esters and ethers, provided the more nucleophilic amino group is protected.
Esterification: Esterification is typically achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base. This transformation is fundamental for creating prodrugs or modifying the lipophilicity of the parent molecule.
Etherification: The formation of ethers can be accomplished through methods such as the Williamson ether synthesis, where the N-protected alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide. These transformations expand the range of accessible derivatives for various applications.
Table 2: Representative Transformations of the Hydroxyl Group
| Reaction Type | Reagent Class | Resulting Functional Group | General Conditions |
|---|---|---|---|
| Esterification | Acyl Halides, Anhydrides | Ester (R-COO-R') | Base (e.g., Pyridine, Et₃N) |
| Etherification | Alkyl Halides | Ether (R-O-R') | Strong base (e.g., NaH) followed by R'-X |
Cyclization Reactions Leading to Fluorinated Heterocyclic Systems (e.g., Oxazines, Azetidines)
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various fluorinated heterocyclic compounds. The amino and hydroxyl groups can react intramolecularly or with external bifunctional reagents to form rings.
Studies on analogous β-amino-α-trifluoromethyl alcohols have shown their utility in forming a diverse array of heterocycles. nih.gov
1,3-Oxazolidines, 1,2,3-Oxathiazolidines, and 1,3,2-Oxazaphospholidines: Reaction with formaldehyde, thionyl chloride, or dichlorophenyl phosphane leads to the formation of trifluoromethyl-substituted 1,3-oxazolidine, 1,2,3-oxathiazolidine, and 1,3,2-oxazaphospholidine (B15486607) derivatives, respectively. nih.gov
Aziridines: Treatment of the amino alcohol with triphenylphosphine (B44618) dichloride (Ph₃PCl₂) in the presence of a base like triethylamine (B128534) yields the corresponding trifluoromethyl-substituted aziridine. nih.gov
1,4-Oxazine-2,3-diones: Reaction with oxalyl chloride results in the formation of a six-membered 1,4-oxazine-2,3-dione ring system. nih.gov
Oxazolo[3,2-a]pyridin-5-ones: Three-component cyclization reactions involving ethyl trifluoroacetoacetate, an aldehyde/ketone, and 2-aminoethanol (a related amino alcohol) can produce complex heterocyclic structures like hexahydrooxazolo[3,2-a]pyridin-5-ones. researchgate.net
These cyclization strategies are pivotal in generating novel fluorinated scaffolds for medicinal chemistry and materials science. nih.gov
Table 3: Cyclization Reactions of β-Amino-α-Trifluoromethyl Alcohols
| Reagent(s) | Resulting Heterocycle | Ring Size | Reference |
|---|---|---|---|
| Formaldehyde | 1,3-Oxazolidine | 5 | nih.gov |
| Thionyl Chloride (SOCl₂) | 1,2,3-Oxathiazolidine | 5 | nih.gov |
| Dichlorophenyl Phosphane (PhPCl₂) | 1,3,2-Oxazaphospholidine | 5 | nih.gov |
| Triphenylphosphine Dichloride (Ph₃PCl₂) | Aziridine | 3 | nih.gov |
| Oxalyl Chloride | 1,4-Oxazine-2,3-dione | 6 | nih.gov |
| Ethyl trifluoroacetoacetate, Aldehyde | Oxazolo[3,2-a]pyridin-5-one | Fused 5/6 | researchgate.net |
Reaction Pathways Beyond Direct Synthesis: Disproportionation and Hydrolysis (of related fluoroamino compounds)
While direct functional group interconversions are common, related fluoroamino compounds can also undergo more complex transformations. The strong carbon-fluorine bond generally imparts high metabolic stability and resistance to simple hydrolysis under physiological conditions.
However, under specific thermal or acidic conditions, unexpected reaction pathways can emerge. For example, a related compound, 3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one, undergoes an unusual transformation when heated in glacial acetic acid. researchgate.net Instead of simple hydrolysis or decomposition, it rearranges and condenses to form 2,6-diphenyl-4-trifluoromethylpyridine. researchgate.net This type of reaction highlights that under forcing conditions, pathways beyond simple functionalization, such as complex rearrangements and condensations, can occur, leading to structurally distinct and often unpredictable products.
Spectroscopic Characterization and Structural Elucidation of 3 Amino 4,4,4 Trifluorobutan 2 Ol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated amino alcohols. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra offer fundamental information about the carbon-hydrogen framework of 3-Amino-4,4,4-trifluorobutan-2-ol derivatives.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals reveal the connectivity of protons in the molecule. For instance, the protons on the carbon adjacent to the amino group and the hydroxyl group will exhibit characteristic chemical shifts. The integration of the signals provides the ratio of protons in different environments.
¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shift of each carbon signal is indicative of its chemical environment, including the presence of electronegative atoms like fluorine, oxygen, and nitrogen. For example, the carbon atom of the trifluoromethyl group will have a distinct chemical shift due to the strong deshielding effect of the fluorine atoms.
Table 1: Representative ¹H and ¹³C NMR Data for Amino Alcohol Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aniline | 3.52 (s, 2H), 6.60-6.75 (m, 3H), 7.12 (t, J=7.8 Hz, 2H) | Not specified |
| 4-Aminobenzaldehyde | 9.74 (s, 1H), 7.68 (d, J=8.6 Hz, 2H), 6.69 (d, J=8.5 Hz, 2H), 4.22 (s, 2H) | 190.4, 152.3, 132.3, 127.6, 114.0 |
| 4-Amino-benzoic acid | 11.91 (s, 1H), 7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H), 5.82 (s, 2H) | 167.9, 153.5, 131.7, 117.3, 113.0 |
This table presents data for related amino compounds to illustrate typical chemical shifts. Specific data for this compound was not available in the search results.
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization
Given the presence of a trifluoromethyl group, Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a particularly powerful tool for characterizing these molecules. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly sensitive for NMR experiments. nih.gov
The ¹⁹F NMR spectrum provides direct information about the trifluoromethyl group. The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment. Furthermore, coupling between the fluorine nuclei and adjacent protons (¹H-¹⁹F coupling) can provide valuable structural information and assist in assigning the proton signals. The presence of a single sharp signal for the CF₃ group often indicates free rotation around the C-C bond. nih.gov The intra-CF₃ homonuclear dipolar coupling can also be utilized for structural studies. nih.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its mass-to-charge ratio (m/z). nih.gov For this compound, with a molecular weight of 143.11 g/mol , MS provides confirmation of its elemental composition (C₄H₈F₃NO). sigmaaldrich.com
The fragmentation pattern observed in the mass spectrum offers valuable structural insights. Aliphatic amines and alcohols undergo characteristic fragmentation pathways. libretexts.orglibretexts.org For this compound, common fragmentation would involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom of the amino group or the oxygen atom of the hydroxyl group. libretexts.orgyoutube.com This is often a dominant fragmentation pathway for aliphatic amines. libretexts.org
Loss of a water molecule (dehydration): Elimination of H₂O from the alcohol moiety. libretexts.org
Loss of fragments containing the trifluoromethyl group.
The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the molecular weight of this compound. libretexts.org
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| O-H (alcohol) | 3600-3200 | Broad and strong |
| N-H (amine) | 3500-3300 | Medium, may show two peaks for a primary amine |
| C-H (alkane) | 3000-2850 | Strong |
| C-F (trifluoromethyl) | 1350-1150 | Strong and often complex |
| C-O (alcohol) | 1260-1050 | Strong |
| N-H (bend) | 1650-1580 | Medium |
The presence of a broad band in the 3600-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol group. libretexts.org The N-H stretching of the primary amine would appear in the 3500-3300 cm⁻¹ range, often as two distinct peaks. youtube.comyoutube.com Strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are also a key feature. libretexts.org
X-ray Crystallography for Definitive Structural Determination and Absolute Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. thieme-connect.de To perform this analysis, a suitable single crystal of the compound is required. thieme-connect.deresearchgate.net
For chiral molecules like this compound, which has two stereocenters, X-ray crystallography can unambiguously determine the relative and absolute configuration of these centers. thieme-connect.de The technique of anomalous dispersion is used to establish the absolute stereochemistry. thieme-connect.de By analyzing the diffraction pattern of X-rays by the crystal, a detailed electron density map is generated, from which the precise arrangement of atoms in the crystal lattice can be determined. researchgate.net This provides unequivocal proof of the molecule's three-dimensional structure. researchgate.net
Computational and Theoretical Investigations of 3 Amino 4,4,4 Trifluorobutan 2 Ol and Analogues
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity
DFT calculations on related molecules, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to analyze the molecular and electronic structure. rsc.org Such studies typically involve the calculation of key electronic parameters, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
The following table presents representative DFT-calculated electronic properties for analogous molecules, providing an estimation of the values that could be expected for 3-amino-4,4,4-trifluorobutan-2-ol.
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Quinoline (B57606) | -6.646 | -1.816 | 4.83 | 2.004 |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | - |
| Isomeric Dithienothiophene-Based Hole Transport Materials (3T-1, 3T-2, 3T-3) | - | - | - | 3T-1: 1.58, 3T-2: 0.75, 3T-3: 1.23 |
Data for Quinoline was calculated using DFT/6-31+G(d,p) scirp.org. Data for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine was calculated using B3LYP/6-311++G(d,p) irjweb.com. Dipole moments for Isomeric Dithienothiophene-Based Hole Transport Materials were obtained from DFT calculations researchgate.net.
Molecular Modeling and Docking Studies for Understanding Intermolecular Interactions and Conformation
Molecular modeling and docking are essential computational tools for understanding how molecules like this compound interact with biological targets such as enzymes and receptors. These methods can predict the preferred binding modes and estimate the strength of intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
The presence of both a hydroxyl and an amino group in this compound allows it to act as both a hydrogen bond donor and acceptor. The trifluoromethyl group can also participate in non-covalent interactions, although these are generally weaker. Molecular dynamics (MD) simulations of fluorinated compounds in aqueous solutions have been used to study these interactions in detail. nih.govnih.govnih.gov For instance, MD simulations can reveal the number and duration of hydrogen bonds formed between the solute and solvent molecules. nih.gov
Molecular docking studies on fluorinated imine linked 1,2,3-triazoles have shown that these compounds can bind effectively to the active sites of enzymes like E. coli DNA gyrase. rsc.org The binding affinities are often quantified by a docking score, with more negative values indicating stronger binding. These studies highlight the importance of hydrogen bonding and hydrophobic interactions in the binding of fluorinated ligands.
The table below summarizes typical binding energy ranges observed in molecular docking studies of fluorinated and other small molecule ligands with protein targets.
| Ligand Type | Protein Target | Binding Energy Range (kcal/mol) | Key Interactions |
| 2,4-disubstituted quinoline derivatives | Mycobacterium tuberculosis receptor (LipB) | -3.2 to -18.5 | Not specified |
| 1,4-dihydropyridine-3,5-dicarboxamides | Enoyl-ACP reductase (InhA) from M. tuberculosis | Not specified, but negative values indicate proper docking | Hydrogen bonding |
| Fluorinated imine linked 1,2,3-triazoles | E. coli DNA gyrase | -6.4 to -8.1 | Hydrogen bonding, hydrophobic interactions |
| A366 Derivatives | Spindlin1 | -11.16 to -11.37 | Cation-pi, salt bridge, intramolecular hydrogen bond |
Data for 2,4-disubstituted quinoline derivatives from dergipark.org.tr. Data for 1,4-dihydropyridine-3,5-dicarboxamides from researchgate.net. Data for fluorinated imine linked 1,2,3-triazoles from rsc.org. Data for A366 Derivatives from mdpi.com.
Theoretical Predictions of Stereochemical Outcomes and Transition States in Reaction Pathways
Theoretical calculations are instrumental in predicting the stereochemical outcomes of chemical reactions by modeling the transition state structures and their corresponding energies. For the synthesis of this compound, which contains two chiral centers, understanding the factors that control diastereoselectivity is crucial.
The synthesis of related β-trifluoromethyl β-amino alcohols has been shown to proceed with high diastereoselectivity. nih.gov For example, the addition of organolithium species to chiral trifluoromethyl oxazolidines provides a direct route to enantiopure trifluoromethyl β-amino alcohols. nih.gov Theoretical models, often based on DFT calculations, can be used to rationalize the observed stereoselectivity by comparing the energies of the different possible transition states. The lower energy transition state corresponds to the major product isomer.
In the synthesis of fluorinated β-amino acids, a metal-chelated six-membered transition state model has been proposed to explain the stereochemical outcome of the reduction of γ-fluorinated β-enamino esters. nih.gov Such models are developed and validated through computational analysis of the transition state geometries and energies.
While specific transition state energy data for the synthesis of this compound is not available, the table below provides an example of how such data would be presented for a related reaction.
| Reaction | Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| Nucleophilic addition to a chiral ketone | TS-A (Re-face attack) | 0.0 | syn |
| TS-B (Si-face attack) | +2.5 |
This is a hypothetical data table to illustrate the concept.
Analysis of Trifluoromethyl Group Effects on Molecular Properties and Conformations
The trifluoromethyl group exerts significant stereoelectronic effects that influence the conformation and properties of molecules. One of the most well-known of these is the gauche effect, where the gauche conformation around a C-C bond is favored over the anti conformation when substituted with electronegative groups like fluorine.
Computational studies on simple fluorinated alkanes, such as 1,2-difluoroethane, have extensively investigated the gauche effect. nih.gov This effect is attributed to a combination of hyperconjugation and electrostatic interactions. In the context of this compound, the gauche effect would influence the dihedral angle between the amino and hydroxyl groups.
The table below presents a summary of the general effects of a trifluoromethyl group on the properties of organic molecules.
| Property | Effect of CF3 Group |
| Acidity of nearby protons | Increases |
| Basicity of nearby amino groups | Decreases |
| Lipophilicity | Increases |
| Metabolic Stability | Increases |
| Conformational Preference | Can favor gauche conformations |
Applications of 3 Amino 4,4,4 Trifluorobutan 2 Ol As a Versatile Synthetic Building Block
Utilization in the Synthesis of Fluorinated Amino Acid Derivatives and Peptidomimetics
The introduction of fluorinated amino acids into peptides can profoundly alter their conformational preferences, proteolytic stability, and biological activity. 3-Amino-4,4,4-trifluorobutan-2-ol provides a readily available starting material for the synthesis of novel fluorinated amino acid derivatives. These derivatives are crucial for developing new therapeutic peptides and for studying protein structure and function.
The synthesis of fluorinated amino acids often involves the use of fluorinated building blocks. rsc.org Strategies such as Negishi cross-coupling of halo-serine derivatives have been employed to create a variety of fluorinated aromatic α-amino acids. nih.gov Similarly, the unique structural features of this compound can be exploited to generate non-natural amino acids with trifluoromethyl groups, which are valuable for probing biosynthetic pathways using 19F NMR. nih.gov
Peptidomimetics, compounds that mimic the structure and function of peptides, are an important class of therapeutic agents. The incorporation of structural motifs derived from this compound can lead to peptidomimetics with enhanced properties. For instance, the trifluoromethyl group can improve metabolic stability by blocking sites of enzymatic degradation.
Table 1: Examples of Fluorinated Amino Acids and Their Synthetic Approaches
| Fluorinated Amino Acid | Synthetic Approach | Reference |
| Fluorinated Aromatic α-Amino Acids | Negishi cross-coupling of iodo-serine derivatives | nih.gov |
| Fluorinated β- and γ-Amino Acids | Negishi cross-coupling | nih.gov |
| α-Aryl-α-SCF3-β2,2-amino acids | Enantioselective, ammonium (B1175870) salt-catalysed α-trifluoromethylthiolation of isoxazolidin-5-ones | nih.gov |
| 4,4-Difluoroglutamic acid derivatives | Ring-opening of cyclic sulfamidates | nih.gov |
Role in the Construction of Complex Heterocyclic Scaffolds and Natural Product Analogs
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. The amino and hydroxyl groups of this compound provide reactive sites for cyclization reactions, enabling the construction of diverse heterocyclic scaffolds. The presence of the trifluoromethyl group can impart unique biological activities to these heterocycles.
For example, fluorinated benzofurans, which have applications as antibacterial and antimicrobial agents, can be synthesized through tandem SNAr-cyclocondensation reactions. nih.gov The trifluoromethyl group from a precursor like this compound can be incorporated into these heterocyclic systems to modulate their electronic properties and biological activity.
Furthermore, this building block can be utilized in the synthesis of analogs of natural products. By replacing a specific fragment of a natural product with a trifluoromethyl-containing moiety derived from this compound, chemists can generate novel compounds with potentially improved pharmacological profiles.
Building Block for Bioactive Molecules in Agrochemical and Pharmaceutical Research
The trifluoromethyl group is a common feature in many successful agrochemicals and pharmaceuticals due to its ability to enhance efficacy and metabolic stability. This compound serves as a key starting material for the synthesis of a variety of bioactive molecules.
In pharmaceutical research, this compound is a precursor for synthesizing inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-4), which are important targets for the treatment of type 2 diabetes. nih.govresearchgate.net For example, the core structure of sitagliptin, a DPP-4 inhibitor, contains a trifluorinated phenyl group attached to an amino butane (B89635) backbone, highlighting the importance of such fluorinated building blocks. nih.gov
In agrochemical research, the introduction of trifluoromethyl groups can lead to herbicides, insecticides, and fungicides with improved potency and environmental persistence profiles. The versatile reactivity of this compound allows for its incorporation into a wide range of agrochemical scaffolds.
Precursor for Advanced Materials (e.g., Polyimides, Photosensitive Polymers, Membranes)
The unique properties imparted by fluorine are also highly desirable in materials science. Fluorinated polymers often exhibit enhanced thermal stability, chemical resistance, and low dielectric constants. This compound can be used as a monomer or a modifying agent in the synthesis of advanced materials.
Fluorinated polyimides, for instance, are high-performance polymers used in microelectronics and aerospace applications due to their excellent thermal stability and low dielectric constants. researchgate.nettitech.ac.jp The incorporation of trifluoromethyl groups, potentially from precursors like this compound, can further enhance these properties. researchgate.netscielo.brnih.gov The synthesis of such polyimides often involves the polycondensation of fluorinated diamines with dianhydrides. researchgate.net
The amino and hydroxyl functionalities of this compound also make it a candidate for the development of photosensitive polymers and specialized membranes. In membrane technology, the presence of fluorine can influence properties like gas permeability and selectivity. The separation of compounds with amino groups using nanofiltration processes is an area of active research, and fluorinated membranes could offer unique advantages. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies for Scalable Production
The demand for enantiomerically pure fluorinated amino alcohols necessitates the development of efficient, cost-effective, and environmentally benign synthetic routes suitable for large-scale production. Current research trends are moving away from stoichiometric reagents and harsh reaction conditions towards more sustainable practices.
A significant approach involves the use of recyclable chiral auxiliaries. For instance, a method developed for the large-scale synthesis of a related compound, (S)-2-Amino-4,4,4-trifluorobutanoic acid, utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated and subsequently disassembled to recover the chiral auxiliary for reuse, making the process more economical and commercially viable. mdpi.com The optimization of this alkylation step has been a key focus, demonstrating high reproducibility and diastereoselectivity on a large scale. mdpi.com
Future methodologies will likely focus on reducing the number of synthetic steps, minimizing waste, and utilizing cheaper, more abundant starting materials. vcu.edugoogle.com The use of low-cost reducing agents, such as sodium aluminum hydride for the reduction of amino acids, presents a viable strategy for decreasing production costs. vcu.edu Furthermore, developing processes where solvents can be efficiently recycled will be crucial for improving the environmental footprint of the synthesis. vcu.edu
Table 1: Optimized Conditions for a Scalable Alkylation Step in the Synthesis of a Related Fluorinated Amino Acid Derivative mdpi.com
| Entry | Scale (g) | Solvent | Base | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|---|---|---|
| 1 | 80.0 | DMF/MeOH | KOH | 81.1 | >99 |
| 2 | 228.5 | DMF/MeOH | KOH | 80.4 | >99 |
This table showcases the reproducibility and high diastereoselectivity of a key alkylation reaction on a significant scale, highlighting a viable strategy for scalable production.
Exploration of New Catalytic and Organocatalytic Applications
While 3-Amino-4,4,4-trifluorobutan-2-ol is primarily seen as a chiral building block, its structural motifs—an amino group and a hydroxyl group on adjacent stereocenters—make it and its derivatives attractive candidates for use as chiral ligands in asymmetric catalysis. The trifluoromethyl group can significantly influence the electronic properties and steric environment of a catalyst, potentially leading to novel reactivity and selectivity.
The development of organocatalysis, which avoids the use of often toxic and expensive metals, is a particularly promising avenue. For example, organocatalysts like diarylprolinol silyl (B83357) ethers have been successfully used in enantioselective Michael additions to synthesize precursors for trifluoromethyl-containing alcohols. rsc.org Future work could explore derivatives of this compound as new classes of organocatalysts.
Moreover, the broader class of 3-aminopyridin-2(1H)-ones, which can be synthesized from amino alcohol precursors, are recognized as "privileged structures" in medicinal chemistry and have been investigated as enzyme inhibitors and antioxidants. nih.gov This suggests a potential application pathway for this compound in the synthesis of novel, biologically active heterocyclic compounds. nih.govnih.gov Organophotoredox catalysis is another emerging area, offering green, light-driven methods for constructing complex molecules like β-trifluoromethyl β-amino ketones. nih.gov
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
Transitioning synthetic processes from traditional batch operations to continuous-flow platforms offers significant advantages in terms of safety, efficiency, and scalability. rsc.org Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volumes and superior heat exchange capabilities enhance temperature control and minimize the risk of thermal runaway. rsc.orgbeilstein-journals.org
For the synthesis of amino alcohols, flow chemistry can drastically reduce reaction times compared to batch processes. Studies on related compounds have shown that reactions taking hours in batch can be completed in minutes in a flow reactor, with comparable or even higher yields. rsc.orgbeilstein-journals.org This accelerated reaction rate, combined with the potential for automation, makes flow chemistry a powerful tool for rapid process optimization and large-scale manufacturing. rsc.org
A continuous-flow synthesis of 3-amino-4-amidoximinofurazan, for example, was established with a total productivity of approximately 0.546 mol per hour, demonstrating the potential for high-throughput production. rsc.org The integration of such platforms for the synthesis of this compound could lead to a safer, more efficient, and scalable manufacturing process, addressing a key bottleneck in its wider application. vcu.edu
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for 3-Amino-4-amidoximinofurazan rsc.org
| Parameter | Batch Operation | Continuous-Flow Operation |
|---|---|---|
| Reaction Time | ~5.5 hours | ~1.5 hours |
| Yield | ~95% | ~95% |
| Safety Profile | Higher risk of thermal runaway | Inherently safer, lower liquid holdup |
| Productivity | Low | High (e.g., ~0.546 mol/h) |
This table illustrates the significant advantages in reaction time and safety offered by continuous-flow processes over traditional batch methods for the synthesis of related amino compounds.
Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for the rational design of improved synthetic routes and novel applications. Modern research increasingly relies on a combination of advanced spectroscopic and computational methods to elucidate complex chemical transformations at a molecular level.
For structurally similar enzyme inhibitors, techniques such as intact protein mass spectrometry and X-ray crystallography have been invaluable. nih.gov These methods can identify the formation of covalent adducts between a molecule and its biological target, providing direct evidence of the mechanism of action. nih.gov Stopped-flow kinetic experiments allow for the real-time observation of transient intermediates, helping to identify rate-determining steps in a reaction pathway. nih.gov For example, such experiments have revealed that a slow hydrolysis step can be critical in the mechanism of certain aminotransferase inhibitors. nih.gov
In parallel, computational chemistry offers powerful predictive insights. Density Functional Theory (DFT) calculations are routinely used to investigate molecular geometries, vibrational frequencies (IR and Raman), and electronic properties (such as HOMO-LUMO energy gaps). researchgate.net Techniques like molecular docking and pKa calculations can model interactions within an enzyme's active site, explaining observed selectivity and guiding the design of more potent and selective analogues. nih.gov NBO (Natural Bond Orbital) and MEP (Molecular Electrostatic Potential) analyses further help in understanding charge distribution and reactive sites within a molecule. researchgate.net Applying these synergistic techniques to reactions involving this compound will undoubtedly accelerate future discoveries.
Table 3: Application of Advanced Techniques for Mechanistic Studies nih.govresearchgate.net
| Technique | Type | Information Gained |
|---|---|---|
| X-ray Crystallography | Spectroscopic | 3D atomic structure of molecule-target complexes. |
| Mass Spectrometry | Spectroscopic | Identification of intermediates and covalent adducts. |
| Stopped-Flow Spectroscopy | Spectroscopic | Real-time kinetics and observation of transient species. |
| Density Functional Theory (DFT) | Computational | Molecular structure, vibrational modes, electronic properties. |
| Molecular Docking | Computational | Prediction of binding modes and interactions with targets. |
| pKa Calculations | Computational | Determination of protonation states in specific environments. |
Q & A
Q. What are the recommended methods for synthesizing 3-Amino-4,4,4-trifluorobutan-2-ol, and how can reaction conditions be optimized?
Synthesis typically involves introducing the amino group into a fluorinated precursor. A plausible route is the reductive amination of 4,4,4-trifluorobutan-2-one (CAS 101054-93-7) using ammonium acetate and sodium cyanoborohydride in methanol under reflux, followed by purification via column chromatography . Optimization includes:
- Temperature control : Maintaining 60–70°C to balance reaction rate and side-product formation.
- pH adjustment : Using acetic acid to stabilize intermediates.
- Catalyst screening : Testing Pd/C or Raney Ni for hydrogenation efficiency.
Yield improvements (≥70%) are achievable by reducing steric hindrance through solvent polarity adjustments (e.g., THF/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 19F NMR : Identifies trifluoromethyl (-CF3) chemical shifts (δ ≈ -60 to -70 ppm) and confirms absence of fluorinated impurities .
- 1H/13C NMR : Resolves stereochemistry at C3 (δ 3.5–4.0 ppm for hydroxyl; δ 1.5–2.0 ppm for NH2).
- IR Spectroscopy : Detects NH2 stretching (3300–3500 cm⁻¹) and OH bending (≈1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (C4H8F3NO, MW 143.11) and fragmentation patterns .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the amino group’s nucleophilicity in substitution reactions?
The strong electron-withdrawing effect of -CF3 reduces the amino group’s basicity, making it less nucleophilic compared to non-fluorinated analogs. This is critical in condensation reactions (e.g., with carbonyl compounds):
- Reactivity modulation : Use Lewis acids (e.g., BF3·OEt2) to activate the amino group.
- Steric effects : Bulkier substituents on -CF3 enhance regioselectivity in ring-forming reactions .
Studies on analogous compounds (e.g., Ethyl 3-amino-4,4,4-trifluorocrotonate, CAS 372-29-2) show that fluorination shifts reaction pathways toward β-elimination unless stabilized by protic solvents .
Q. How can contradictions in reported reaction outcomes with non-fluorinated analogs be resolved?
Contradictions often arise from differences in solvent polarity and catalytic systems . For example:
- Hydrogen-bonding solvents (e.g., DMSO) stabilize zwitterionic intermediates in fluorinated systems, altering product distributions versus non-fluorinated analogs.
- Comparative kinetic studies : Use stopped-flow NMR to track intermediate lifetimes.
- Isotopic labeling : 18O tracing in hydroxyl groups clarifies mechanistic divergence .
Q. Can computational methods predict regioselectivity in multi-step syntheses involving this compound?
Yes. Density Functional Theory (DFT) calculates transition-state energies to predict pathways:
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., amino vs. hydroxyl reactivity).
- Solvent modeling : COSMO-RS simulations assess solvation effects on reaction barriers.
For instance, DFT studies on (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol (CAS N/A) show that fluorination increases activation energy for epoxide formation by ≈5 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
